molecular formula C19H23FN4O2 B5686120 1-[(1S,5R)-3-acetyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-one

1-[(1S,5R)-3-acetyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-one

Cat. No.: B5686120
M. Wt: 358.4 g/mol
InChI Key: HDTJGRNGCNBGRL-DZGCQCFKSA-N
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Description

1-[(1S,5R)-3-acetyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazabicyclo nonane core and a benzimidazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,5R)-3-acetyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

  • Formation of the diazabicyclo nonane core through a series of cyclization reactions.
  • Introduction of the acetyl group via acetylation reactions.
  • Synthesis of the benzimidazole moiety through condensation reactions.
  • Coupling of the benzimidazole moiety with the diazabicyclo nonane core under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-[(1S,5R)-3-acetyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(1S,5R)-3-acetyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(1S,5R)-3-acetyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1S,5R)-3-acetyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-(6-chloro-1H-benzimidazol-2-yl)propan-1-one
  • 1-[(1S,5R)-3-acetyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-(6-methyl-1H-benzimidazol-2-yl)propan-1-one

Uniqueness

The uniqueness of 1-[(1S,5R)-3-acetyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-one lies in its specific substitution pattern and the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-[(1S,5R)-3-acetyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-12(25)23-9-13-2-4-15(11-23)24(10-13)19(26)7-6-18-21-16-5-3-14(20)8-17(16)22-18/h3,5,8,13,15H,2,4,6-7,9-11H2,1H3,(H,21,22)/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTJGRNGCNBGRL-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CCC(C1)N(C2)C(=O)CCC3=NC4=C(N3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)CCC3=NC4=C(N3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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